Pingbeimine C Pingbeimine C
Brand Name: Vulcanchem
CAS No.: 128585-96-6
VCID: VC21345002
InChI: InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1
SMILES: CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O
Molecular Formula: C27H43NO6
Molecular Weight: 477.6 g/mol

Pingbeimine C

CAS No.: 128585-96-6

Cat. No.: VC21345002

Molecular Formula: C27H43NO6

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

Pingbeimine C - 128585-96-6

CAS No. 128585-96-6
Molecular Formula C27H43NO6
Molecular Weight 477.6 g/mol
IUPAC Name (1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Standard InChI InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1
Standard InChI Key GNDFCKYSZIORHG-UPVWELEFSA-N
Isomeric SMILES C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O
SMILES CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O
Canonical SMILES CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O

Chemical Structure and Properties

Structural Characterization

Pingbeimine C possesses a complex molecular structure that has been elucidated through various spectroscopic techniques. The structure was determined using IR, MS, 1HNMR and 13CNMR spectroscopic data, with X-ray crystallographic analysis providing definitive confirmation of its unique molecular arrangement . The compound features a C-nor-D-homosteroid skeleton with specific stereochemistry, formally described as (3beta,5alpha,7alpha,16beta)-3,7,14,16,20-pentahydroxycevan-6-one .

Physical and Chemical Properties

Pingbeimine C exhibits distinctive physical and chemical properties that are summarized in the following table:

PropertyValue
Molecular FormulaC27H43NO6
Molecular Weight477.63 g/mol
Melting Point171.5-173°C
Density1.34±0.1 g/cm³ (Predicted)
Boiling Point668.2±55.0°C (Predicted)
Flash Point357.9°C
SolubilitySoluble in methanol, ethanol, DMSO and other organic solvents
Vapor Pressure1.03E-20 mmHg at 25°C
pKa12.30±0.70 (Predicted)
Refractive Index1.628
Storage Condition2-8°C

The compound is characterized by its high molecular weight and complex steroidal structure, which contributes to its specific biological activities .

Isolation and Characterization Methods

Source and Extraction

Pingbeimine C was originally isolated from the bulbs of Fritillaria ussuriensis Maxim . The extraction process typically involves washing and pulverizing the plant bulbs, followed by extraction using alcohol-water solutions. The extract is then filtered, and Pingbeimine C is isolated through various chromatographic techniques and recrystallization procedures .

Analytical Methods

The structural elucidation of Pingbeimine C has been achieved through a combination of spectroscopic techniques:

  • Infrared (IR) spectroscopy for identifying functional groups

  • Mass spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) for detailed structural analysis

  • X-ray crystallography for definitive confirmation of the three-dimensional molecular structure

These analytical methods collectively provided crucial information about the structural configuration of Pingbeimine C, establishing it as a C-nor-D-homosteroid alkaloid with specific stereochemistry.

Biological Activities

Anti-inflammatory Effects

Research has demonstrated that Pingbeimine C exhibits significant anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study investigating the effects of Pingbeimine C on lipopolysaccharide (LPS)-induced inflammation in macrophages showed substantial reductions in inflammatory markers, as outlined in the following table:

ParameterControl GroupPingbeimine C Group
TNF-alpha (pg/mL)150 ± 1070 ± 5
IL-6 (pg/mL)200 ± 1590 ± 8

These findings suggest potential applications in treating inflammatory conditions.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This anticancer activity positions Pingbeimine C as a potential candidate for further development in cancer therapeutics.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of Pingbeimine C against oxidative stress-induced neuronal damage. This suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from damage through mechanisms that may involve antioxidant pathways and modulation of cellular stress responses.

Traditional Medicine Applications

Pingbeimine C is a component of traditional Chinese medicine formulations, particularly those derived from Fritillaria species. These formulations have historically been used for treating respiratory conditions like coughs and bronchitis. The incorporation of Pingbeimine C into herbal remedies highlights its historical significance and ongoing relevance in traditional therapeutic contexts.

In traditional medicine, Fritillaria bulbs containing compounds like Pingbeimine C are classified under the therapeutic class for "dissolving phlegm and stopping cough" . This traditional application aligns with some of the biological activities observed in modern research, particularly its anti-inflammatory properties that may contribute to its effectiveness in respiratory conditions.

Related Compounds

Comparison with Similar Steroidal Alkaloids

Several compounds share structural or functional similarities with Pingbeimine C. Notable examples include:

  • Pingbeimine A - Another steroidal alkaloid from Fritillaria species with similar pharmacological activities

  • Peimine - Known for its expectorant and anti-inflammatory properties

  • Peiminine (also known as Simperialine) - Exhibits similar biological activities and is also derived from Fritillaria species

The following table presents a comparative analysis of Pingbeimine C and related compounds found in TCM-ID database:

CompoundMolecular FormulaMolecular WeightAlogPNumber of Hydrogen Bond AcceptorsNumber of Hydrogen Bond Donors
Pingbeimine CC27H43NO6478.32-5.1166
Pingpeimine BC27H45NO6480.33-5.0867
PeiminineC27H43NO3430.33-3.2533
PeimineC27H45NO3432.35-3.4434
PingbeidinosideC34H57NO9624.41-3.9198

This comparison highlights the structural diversity among steroidal alkaloids from the Fritillaria genus and suggests potential structure-activity relationships that could guide future drug development efforts .

Uniqueness of Pingbeimine C

Pingbeimine C is unique due to its specific molecular structure and distinct pharmacological activities. While similar compounds share some properties, Pingbeimine C's unique combination of anti-inflammatory, anticancer, and neuroprotective effects sets it apart. The specific stereochemistry and functional group arrangement in its structure contribute to its distinct biological profile .

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